(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine
Overview
Description
(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine: is a complex organic compound characterized by its unique structure, which includes a 3,3-dimethylbutan-2-yl group and a (2,4,6-trimethylphenyl)methyl group attached to an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine typically involves multiple steps, starting with the preparation of the core structures. One common approach is to first synthesize the 3,3-dimethylbutan-2-yl group and the (2,4,6-trimethylphenyl)methyl group separately, followed by their combination through amination reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as catalytic reactions and high-pressure reactions might be employed to optimize the synthesis process.
Chemical Reactions Analysis
(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: : Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: : Substitution reactions can occur at the amine group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various alkyl halides and amines can be used as reagents for substitution reactions.
Major Products Formed
Oxidation: : Ketones, alcohols, and carboxylic acids.
Reduction: : Amines and alcohols.
Substitution: : Different amine derivatives.
Scientific Research Applications
(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine: has several scientific research applications, including:
Chemistry: : Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic potential in drug development and as a lead compound for new medications.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system and the desired outcome.
Comparison with Similar Compounds
(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine: can be compared to other similar compounds, such as:
3,3-Dimethylbutan-2-ylamine: : Similar core structure but lacks the (2,4,6-trimethylphenyl)methyl group.
(2,4,6-Trimethylphenyl)methylamine: : Similar aromatic group but lacks the 3,3-dimethylbutan-2-yl group.
The uniqueness of This compound lies in its combination of both groups, which may confer distinct chemical and biological properties compared to its similar counterparts.
Properties
IUPAC Name |
3,3-dimethyl-N-[(2,4,6-trimethylphenyl)methyl]butan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N/c1-11-8-12(2)15(13(3)9-11)10-17-14(4)16(5,6)7/h8-9,14,17H,10H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAJGMPKRCMORX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNC(C)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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